2-(4-Bromo-3-nitrophenyl)quinoxaline
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Overview
Description
2-(4-Bromo-3-nitrophenyl)quinoxaline is a heterocyclic compound that contains both a quinoxaline ring and a bromonitrophenyl group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of the bromonitrophenyl group adds unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-nitrophenyl)quinoxaline typically involves the condensation of o-phenylenediamine with 4-bromo-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-nitrophenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The quinoxaline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Reduction of the nitro group: 2-(4-Amino-3-nitrophenyl)quinoxaline.
Substitution of the bromine atom: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-nitrophenyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-nitrophenyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The bromonitrophenyl group enhances its binding affinity and specificity, making it a potent inhibitor of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2-(4-Chloro-3-nitrophenyl)quinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-(4-Methyl-3-nitrophenyl)quinoxaline: Contains a methyl group, affecting its reactivity and biological activity.
Uniqueness: 2-(4-Bromo-3-nitrophenyl)quinoxaline is unique due to the presence of the bromonitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H8BrN3O2 |
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Molecular Weight |
330.14 g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C14H8BrN3O2/c15-10-6-5-9(7-14(10)18(19)20)13-8-16-11-3-1-2-4-12(11)17-13/h1-8H |
InChI Key |
HENWVQFAXAUMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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